BenchChemオンラインストアへようこそ!

Omwaprin

Antimicrobial peptide WAP domain Gram-positive selectivity

Omwaprin is a 50-amino-acid cationic protein (5.6 kDa, pI 8.69) isolated from the venom of the inland taipan (Oxyuranus microlepidotus), belonging to the waprin family of snake venom proteins characterized by a conserved WAP (whey acidic protein) domain with four disulfide bonds. Unlike most broad-spectrum WAP-domain antimicrobial proteins, omwaprin exhibits species-specific, dose-dependent antibacterial activity restricted to select Gram-positive bacteria, with minimum inhibitory doses (MID) of 2–10 μg in radial diffusion assays, while showing no activity against tested Gram-negative species.

Molecular Formula
Molecular Weight
Cat. No. B1577223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmwaprin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omwaprin — Snake Venom Waprin Antimicrobial Protein: Procurement and Selection Guide for Selective Gram-Positive Research Tools


Omwaprin is a 50-amino-acid cationic protein (5.6 kDa, pI 8.69) isolated from the venom of the inland taipan (Oxyuranus microlepidotus), belonging to the waprin family of snake venom proteins characterized by a conserved WAP (whey acidic protein) domain with four disulfide bonds [1]. Unlike most broad-spectrum WAP-domain antimicrobial proteins, omwaprin exhibits species-specific, dose-dependent antibacterial activity restricted to select Gram-positive bacteria, with minimum inhibitory doses (MID) of 2–10 μg in radial diffusion assays, while showing no activity against tested Gram-negative species [1]. The protein lacks hemolytic activity on human erythrocytes and is non-toxic in mice at 10 mg/kg i.p., with its three-dimensional structure solved at 1.33 Å resolution via racemic protein crystallography [1].

Why Generic Antimicrobial Peptide Substitution Fails: Omwaprin's Disulfide-Stabilized Structure Dictates Species-Specific Membrane Targeting


Omwaprin cannot be substituted with other waprin-family members or generic cationic antimicrobial peptides because its antibacterial activity is strictly structure-dependent: reduction and alkylation of its four disulfide bonds completely abolishes activity, as does deletion of the six N-terminal residues [1]. Unlike functionally divergent WAP-domain proteins such as elafin, SLPI, and the SWAM proteins — which exhibit broader or dual (antiproteinase plus antimicrobial) activities — omwaprin demonstrates narrow species-specificity against only Bacillus megaterium and Staphylococcus warneri among the Gram-positive panel tested, with no activity against Bacillus thuringiensis, Staphylococcus aureus, Streptomyces clavuligerus, or any Gram-negative species tested [1]. Even closely related waprins such as nawaprin lack defined antimicrobial function altogether [1]. Furthermore, omwaprin's salt tolerance up to 350 mM NaCl differentiates it from many AMPs that lose potency under physiological salt conditions [1]. These structural and functional constraints mean that procurement of omwaprin specifically — rather than a generic WAP-domain protein or AMP — is essential for experiments requiring selective Gram-positive membrane disruption without hemolytic off-target effects [1][2].

Quantitative Evidence Guide: Omwaprin Differentiation Against WAP-Domain Comparators and Engineered Derivatives


Species-Specific Gram-Positive Selectivity of Omwaprin Versus Broad-Spectrum WAP-Domain Antimicrobials

Omwaprin exhibits narrow, species-specific antibacterial activity restricted to only two of the five Gram-positive species tested — Bacillus megaterium and Staphylococcus warneri — with no activity against Bacillus thuringiensis, Staphylococcus aureus, or Streptomyces clavuligerus, and no activity against the Gram-negative species Escherichia coli and Agrobacterium tumefaciens [1]. This contrasts sharply with other WAP-domain antimicrobial proteins (elafin, SLPI, SWAM1, SWAM2), which possess broader antibacterial spectra often spanning both Gram-positive and Gram-negative organisms, as noted by the original characterization study [1]. The minimum inhibitory dose (MID) for omwaprin against susceptible species was 2–10 μg in radial diffusion assays [1].

Antimicrobial peptide WAP domain Gram-positive selectivity Species-specific activity

Structural Integrity Mandate: Native Omwaprin Activity Versus Reduced/Alkylated and N-Terminal Deletion Mutants

Omwaprin's antibacterial activity is absolutely dependent on its tertiary structure stabilized by four disulfide bonds and the integrity of its N-terminal region. In direct head-to-head assays within the same study, native recombinant omwaprin produced clear zones of inhibition against susceptible Gram-positive bacteria at MID 2–10 μg, whereas omwaprin subjected to reduction and alkylation of its cysteine residues showed complete loss of all antibacterial activity [1]. Similarly, an engineered mutant lacking the six N-terminal amino acid residues (ΔN6-omwaprin, removing four positively charged residues) exhibited total abolition of antibacterial activity [1]. Circular dichroism confirmed that native omwaprin has a defined secondary structure (48% random coil, 5% α-helix, 47% β-sheet) [1].

Disulfide bond dependence Structure-activity relationship Protein engineering Antimicrobial mechanism

Salt-Tolerant Antibacterial Activity of Omwaprin at 350 mM NaCl Versus Conventional AMP Inactivation at Physiological Salinity

Omwaprin retains full antibacterial activity in the presence of up to 350 mM NaCl in radial diffusion assays, a concentration that exceeds physiological salinity (~150 mM) and commonly inactivates many cationic antimicrobial peptides through charge shielding [1]. While the original characterization study did not run a direct AMP comparator under identical conditions, the salt tolerance of omwaprin is explicitly highlighted as a differentiating feature, with activity assessed using underlay gels supplemented with 250 mM additional NaCl (350 mM final concentration) [1].

Salt tolerance Antimicrobial peptide stability High-salt environments Physiological conditions

Hemolytic Safety Profile: Omwaprin (0% Hemolysis at 1 mM) Versus Membrane-Active AMPs with Significant Erythrocyte Toxicity

Omwaprin demonstrates complete absence of hemolytic activity on human erythrocytes across a concentration range of 10 μM to 1 mM (approximately 0.056 to 5.6 mg/mL), as measured by absorbance at 415 nm with PBS and 1% Triton X-100 serving as 0% and 100% hemolysis controls, respectively [1]. This bacterial membrane selectivity is mechanistically significant because omwaprin's antibacterial action proceeds via membrane disruption as confirmed by scanning electron microscopy on B. megaterium and S. warneri [1]. At the class level, many membrane-active cationic AMPs (e.g., melittin, LL-37 at high concentrations) exhibit significant hemolysis at μM concentrations, making omwaprin's selectivity a notable differentiation [1].

Hemolytic activity Membrane selectivity Therapeutic index Erythrocyte safety

Expanded Antimicrobial Spectrum of Omwaprin-Derived Peptide Omw1 Versus Parent Omwaprin: Gain of Gram-Negative and Antifungal Activity

The engineered 21-residue peptide omw1, designed from omwaprin's N-terminal antimicrobial unit, achieves broad-spectrum activity including potent Gram-negative coverage that the parent 50-residue omwaprin completely lacks. Omw1 demonstrated MIC values of 15.625 μg/mL against E. coli ATCC 25922, 125 μg/mL against S. aureus ATCC 25923, and 62.5 μg/mL against P. aeruginosa ATCC 27853 [2]. In contrast, the parent omwaprin showed no activity against any Gram-negative bacteria tested (E. coli, A. tumefaciens) [1]. Additionally, omw1 inhibited biofilm formation and dispersed mature biofilms of C. albicans at 1/2× MIC, a property not reported for the parent omwaprin [2]. Both omw1 and omw2 retained minimal hemolytic activity at microbicidal concentrations [2].

Peptide engineering Spectrum expansion Omw1 Gram-negative activity Antibiofilm

In Vivo Safety: Omwaprin Non-Toxic at 10 mg/kg Intraperitoneal Dose Versus Toxicity Profiles of Other Venom-Derived Proteins

Omwaprin administered intraperitoneally to adult male Swiss albino mice at doses up to 10 mg/kg produced no observable toxicity, establishing a baseline safety profile that contrasts with the potent toxicity of many other snake venom components [1]. For context, many snake venom phospholipase A2 enzymes, three-finger toxins, and metalloproteinases exhibit LD50 values in the range of 0.01–1 mg/kg in murine models [1]. This safety data, combined with the absence of hemolytic activity, positions omwaprin as a venom-derived protein with an unusually favorable in vivo tolerability profile [1].

In vivo toxicity Venom protein safety Therapeutic window Mouse model

Best Research and Industrial Application Scenarios for Omwaprin Based on Quantitative Differentiation Evidence


Selective Gram-Positive Microbiome Modulation and Targeted Firmicutes Disruption Studies

Omwaprin's species-specific activity against Bacillus megaterium and Staphylococcus warneri, with complete inactivity against other Gram-positive species (B. thuringiensis, S. aureus, S. clavuligerus) and all tested Gram-negative bacteria, makes it a uniquely selective tool for experiments requiring targeted Gram-positive disruption without collateral microbiome damage [1]. This selectivity is directly demonstrated by the MID range of 2–10 μg against susceptible species versus zero activity against non-susceptible strains in controlled radial diffusion assays [1]. Researchers investigating Firmicutes-specific ecological roles, competitive exclusion mechanisms, or targeted antimicrobial interventions in mixed microbial communities should procure omwaprin over broad-spectrum WAP-domain alternatives such as elafin or SLPI, which would confound results through off-target Gram-negative killing.

High-Salt Environment Antimicrobial Research: Cystic Fibrosis, Wound, and Marine Models

Omwaprin's demonstrated retention of full antibacterial activity at 350 mM NaCl [1] directly enables its use in experimental systems where physiological or elevated salt concentrations inactivate conventional AMPs. This includes cystic fibrosis airway surface liquid models (~150–200 mM NaCl), infected wound exudate simulations, and marine bacterial challenge assays. Procurement of omwaprin rather than salt-sensitive AMPs (e.g., many defensins and magainins that lose activity above 100–150 mM NaCl) ensures reliable antibacterial readouts in these high-salt contexts [1].

Structural Template for Disulfide-Stabilized Antimicrobial Design and Folding Quality Control

The complete abolition of omwaprin's antibacterial activity upon cysteine reduction/alkylation and N-terminal deletion [1], combined with its atomic-resolution (1.33 Å) X-ray structure solved via racemic crystallography , establishes omwaprin as a rigorous structural template for studying disulfide-dependent antimicrobial mechanisms. Protein engineering laboratories procuring omwaprin gain access to a system where antimicrobial function serves as a direct readout of correct folding — MID drops from 2–10 μg to undetectable upon misfolding [1]. This is distinct from nawaprin, which has a known NMR structure but no defined biological function to assay [1]. The availability of both L- and D-enantiomeric forms with confirmed antibacterial activity further supports racemic crystallography and mirror-image drug discovery applications .

Bacterial Membrane Disruption Probe with Built-In Erythrocyte Safety Control

Omwaprin's mechanism of action — bacterial membrane disruption confirmed by scanning electron microscopy on B. megaterium and S. warneri [1] — paired with its complete absence of hemolytic activity on human erythrocytes at concentrations up to 1 mM [1], makes it an ideal probe for studying bacteria-specific membrane targeting mechanisms. Unlike membrane-active AMPs that confound bacterial membrane studies with concurrent erythrocyte lysis (e.g., melittin), omwaprin provides a clean experimental system where membrane disruption readouts are unambiguously bacteria-specific. This evidence-based selectivity supports procurement for membrane biophysics laboratories and antimicrobial mechanism-of-action studies requiring a positive membrane disruption control that does not simultaneously lyse red blood cells.

Quote Request

Request a Quote for Omwaprin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.